molecular formula C6H9N3O2S2 B15257450 2-Hydrazinyl-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione

2-Hydrazinyl-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione

Cat. No.: B15257450
M. Wt: 219.3 g/mol
InChI Key: UEHLKZIORGFYBI-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione typically involves the annulation of the thiazole ring to other heterocyclic systems. One common method includes the reaction of hydrazine derivatives with thiazole precursors under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures and solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-Hydrazinyl-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione is unique due to its hydrazinyl group, which can participate in various chemical reactions and enhance its biological activity. This makes it a versatile compound for research and development in multiple fields.

Properties

Molecular Formula

C6H9N3O2S2

Molecular Weight

219.3 g/mol

IUPAC Name

(5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)hydrazine

InChI

InChI=1S/C6H9N3O2S2/c7-9-6-8-4-1-2-13(10,11)3-5(4)12-6/h1-3,7H2,(H,8,9)

InChI Key

UEHLKZIORGFYBI-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC2=C1N=C(S2)NN

Origin of Product

United States

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